2-(Difluoromethoxy)-4-iodonaphthalene
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Overview
Description
2-(Difluoromethoxy)-4-iodonaphthalene is an organic compound that features both difluoromethoxy and iodine substituents on a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-hydroxy-4-iodonaphthalene with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 2-(Difluoromethoxy)-4-iodonaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-4-iodonaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene ring or the substituents.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield 2-(Difluoromethoxy)-4-phenyl naphthalene .
Scientific Research Applications
2-(Difluoromethoxy)-4-iodonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-iodonaphthalene depends on its specific application. In chemical reactions, the difluoromethoxy group can act as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. The iodine atom can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
2-(Difluoromethoxy)-1,1,1-trifluoroethane: Similar in having a difluoromethoxy group but differs in the presence of a trifluoromethyl group instead of an iodine atom.
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used as building blocks in organic synthesis.
Uniqueness: 2-(Difluoromethoxy)-4-iodonaphthalene is unique due to the combination of the difluoromethoxy group and the iodine atom on the naphthalene ring. This combination allows for versatile reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C11H7F2IO |
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Molecular Weight |
320.07 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11H |
InChI Key |
MIQPIFYJSVUCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)OC(F)F |
Origin of Product |
United States |
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